5,6-Difluoroquinazoline-2,4-diamine
Description
5,6-Difluoroquinazoline-2,4-diamine is a fluorinated quinazoline derivative characterized by fluorine atoms at positions 5 and 6 of the quinazoline core and amine groups at positions 2 and 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Fluorination at the 5 and 6 positions introduces electron-withdrawing effects, which can enhance metabolic stability, improve membrane permeability, and influence binding interactions in biological systems .
Properties
Molecular Formula |
C8H6F2N4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5,6-difluoroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6F2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |
InChI Key |
IYMDDXAEKXYKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinazoline-2,4-diamine typically involves the reaction of 2-amino-5,6-difluorobenzonitrile with guanidine carbonate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent mixture of ethanol and propanol under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
5,6-Difluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that quinazoline derivatives, including this compound, exhibit anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | logP (Predicted) |
|---|---|---|---|---|
| This compound | C8H6F2N4 | 196.16 | 5-F, 6-F | 1.8 |
| 6-Fluoroquinazoline-2,4-diamine | C8H7FN4 | 178.17 | 6-F | 1.2 |
| 6,7-Dimethoxy-N2-methyl-2,4-quinazolinediamine | C11H14N4O2 | 234.26 | 6-OCH3, 7-OCH3, N2-CH3 | 0.5 |
| 5-Methoxy-quinazoline-2,4-diamine | C9H10N4O | 190.20 | 5-OCH3 | 0.7 |
Research Findings and Implications
- Fluorinated Derivatives: The 5,6-difluoro substitution pattern is hypothesized to improve kinase inhibition potency over mono-fluoro analogs due to enhanced electronic effects and steric complementarity .
- Methoxy vs. Fluoro : Methoxy-substituted quinazolines exhibit higher solubility but lower metabolic stability, making them less suitable for long-term therapeutic use compared to fluorinated derivatives .
- Synthetic Feasibility: Multi-step syntheses for fluorinated compounds (e.g., 5 steps for 6-{[(4-fluorophenyl)(methyl)amino]methyl}quinazoline-2,4-diamine) highlight the need for optimized fluorination protocols to improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
